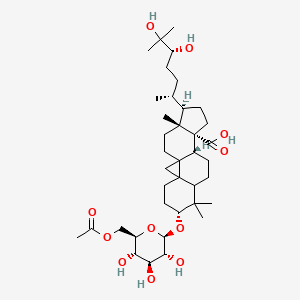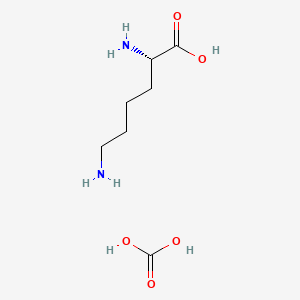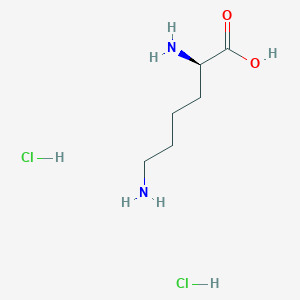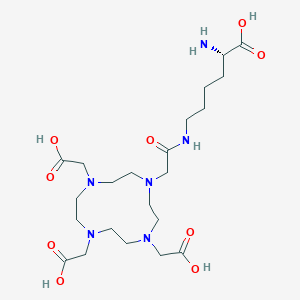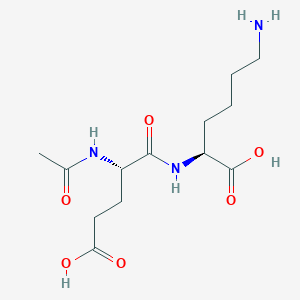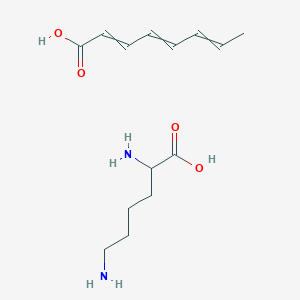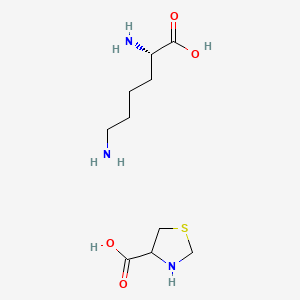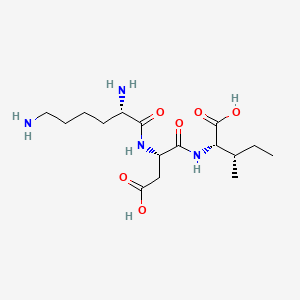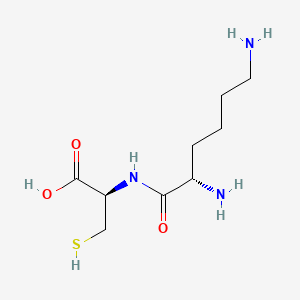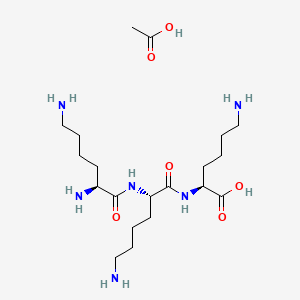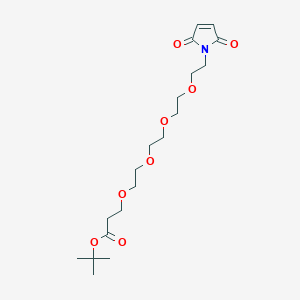
Mal-PEG4-éster t-butílico
Descripción general
Descripción
Mal-PEG4-t-butyl ester is a polyethylene glycol (PEG) derivative containing a maleimide group and a t-butyl ester group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable compound in various scientific and industrial applications . The t-butyl protected carboxyl group can be deprotected under acidic conditions, and the maleimide group reacts with thiol groups to form covalent bonds, enabling the connection of biomolecules with thiol groups .
Aplicaciones Científicas De Investigación
Mal-PEG4-t-butyl ester has a wide range of applications in scientific research, including:
Mecanismo De Acción
Target of Action
Mal-PEG4-t-butyl ester is a PEG linker containing a maleimide group and a t-butyl ester group . The primary target of this compound is the thiol group present in biomolecules . The maleimide group in the compound reacts with the thiol group to form a covalent bond, enabling the connection of the biomolecule with a thiol .
Mode of Action
The compound acts as a linker for bio-conjugation . It contains a maleimide group that reacts with a thiol group in a biomolecule to form a covalent bond . This reaction enables the connection of the biomolecule with a thiol .
Biochemical Pathways
As a linker for bio-conjugation, it plays a crucial role in the synthesis of protacs , which are designed to degrade specific proteins within cells. Therefore, it can be inferred that the compound may influence protein degradation pathways.
Pharmacokinetics
The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of Mal-PEG4-t-butyl ester is the formation of a covalent bond with a thiol group in a biomolecule . This enables the connection of the biomolecule with a thiol, facilitating the synthesis of PROTACs .
Action Environment
The action of Mal-PEG4-t-butyl ester is influenced by environmental factors. The compound has good solubility in aqueous media due to the hydrophilic PEG spacer . The t-butyl protected carboxyl group can be deprotected under acidic conditions , suggesting that the compound’s action, efficacy, and stability may be influenced by pH levels.
Análisis Bioquímico
Biochemical Properties
The role of Mal-PEG4-t-butyl ester in biochemical reactions primarily involves its function as a linker for bio-conjugation . The Maleimides group in the compound can react with thiol groups to form covalent bonds, enabling the connection of biomolecules with a thiol . The exact enzymes, proteins, and other biomolecules it interacts with may vary depending on the specific application and the biomolecules being conjugated.
Molecular Mechanism
The molecular mechanism of action of Mal-PEG4-t-butyl ester involves its ability to form covalent bonds with thiol groups . This allows it to link biomolecules together, which can influence their function and interactions. The exact effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, would depend on the specific biomolecules being linked.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mal-PEG4-t-butyl ester is synthesized through a series of chemical reactions involving the attachment of a maleimide group and a t-butyl ester group to a PEG chain. The synthesis typically involves the following steps:
PEGylation: The PEG chain is first activated and functionalized with a maleimide group.
Esterification: The t-butyl ester group is then introduced to the PEG chain through esterification reactions.
Industrial Production Methods
Industrial production of Mal-PEG4-t-butyl ester involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the final product meets the required specifications for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Mal-PEG4-t-butyl ester undergoes several types of chemical reactions, including:
Deprotection: The t-butyl ester group can be deprotected under acidic conditions to yield the free carboxyl group.
Conjugation: The maleimide group reacts with thiol groups to form stable thioether bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the t-butyl protecting group.
Conjugation: Thiol-containing compounds are used for conjugation reactions under mild conditions (pH 6.5-7.5).
Major Products Formed
Deprotection: The major product formed is the free carboxyl group.
Conjugation: The major product is a thioether-linked conjugate.
Comparación Con Compuestos Similares
Similar Compounds
Amino-PEG4-t-butyl ester: Contains an amino group and a t-butyl ester group linked through a PEG chain.
Mal-PEG4-amine: Contains a maleimide group and an amine group linked through a PEG chain.
Uniqueness
Mal-PEG4-t-butyl ester is unique due to its combination of a maleimide group and a t-butyl ester group, which allows for specific and stable conjugation reactions with thiol groups while providing protection for the carboxyl group . This makes it particularly useful in applications requiring precise and stable bioconjugation.
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO8/c1-19(2,3)28-18(23)6-8-24-10-12-26-14-15-27-13-11-25-9-7-20-16(21)4-5-17(20)22/h4-5H,6-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFQIVYGXSVHRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001120091 | |
| Record name | 1,1-Dimethylethyl 15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13-tetraoxapentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001120091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518044-36-5 | |
| Record name | 1,1-Dimethylethyl 15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13-tetraoxapentadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518044-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13-tetraoxapentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001120091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



